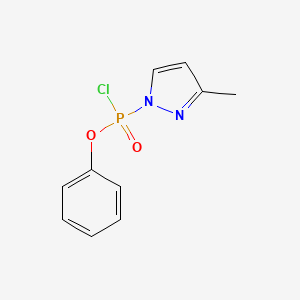
Phenyl (3-methyl-1H-pyrazol-1-yl)phosphonochloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl (3-methyl-1H-pyrazol-1-yl)phosphonochloridate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phenyl group, a pyrazole ring, and a phosphonochloridate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (3-methyl-1H-pyrazol-1-yl)phosphonochloridate typically involves the reaction of phenylphosphonic dichloride with 3-methyl-1H-pyrazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonochloridate group. Common solvents used in this reaction include dichloromethane or toluene. The reaction is usually performed at low temperatures to control the reactivity of the phosphonochloridate group .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl (3-methyl-1H-pyrazol-1-yl)phosphonochloridate undergoes various types of chemical reactions, including:
Substitution Reactions: The phosphonochloridate group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding phosphonates, phosphonamides, or phosphonothioates.
Hydrolysis: In the presence of water, the phosphonochloridate group can hydrolyze to form phosphonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, toluene
Conditions: Anhydrous, low temperature
Major Products
Phosphonates: Formed by substitution with alcohols
Phosphonamides: Formed by substitution with amines
Phosphonothioates: Formed by substitution with thiols.
Applications De Recherche Scientifique
Phenyl (3-methyl-1H-pyrazol-1-yl)phosphonochloridate has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing phosphonochloridate groups into organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of bioactive compounds.
Materials Science:
Mécanisme D'action
The mechanism of action of Phenyl (3-methyl-1H-pyrazol-1-yl)phosphonochloridate involves the reactivity of the phosphonochloridate group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylphosphonic Dichloride: A precursor used in the synthesis of Phenyl (3-methyl-1H-pyrazol-1-yl)phosphonochloridate.
3-Methyl-1H-pyrazole: The pyrazole ring component used in the synthesis.
Phosphonates: Compounds with similar reactivity and applications.
Uniqueness
This compound is unique due to the combination of the phenyl, pyrazole, and phosphonochloridate groups, which confer distinct reactivity and potential for diverse applications in organic synthesis, medicinal chemistry, and materials science .
Propriétés
Numéro CAS |
102534-74-7 |
|---|---|
Formule moléculaire |
C10H10ClN2O2P |
Poids moléculaire |
256.62 g/mol |
Nom IUPAC |
1-[chloro(phenoxy)phosphoryl]-3-methylpyrazole |
InChI |
InChI=1S/C10H10ClN2O2P/c1-9-7-8-13(12-9)16(11,14)15-10-5-3-2-4-6-10/h2-8H,1H3 |
Clé InChI |
CBMOXRAIQDOQMP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1)P(=O)(OC2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]-](/img/structure/B14345437.png)
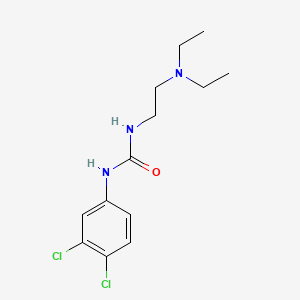
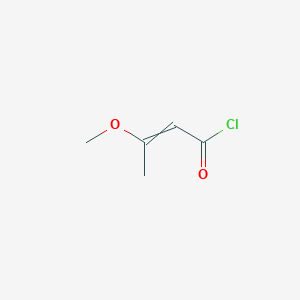
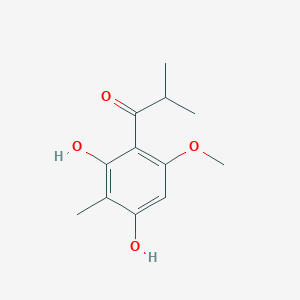
![1-Ethoxy-4-phenylbicyclo[2.2.2]octane](/img/structure/B14345467.png)
![2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane](/img/structure/B14345475.png)
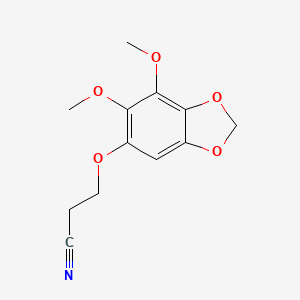
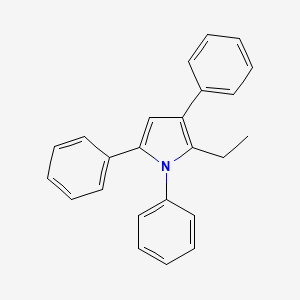


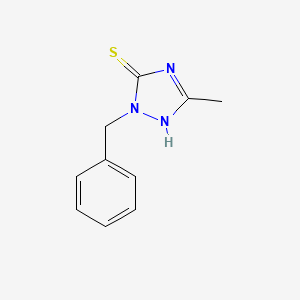
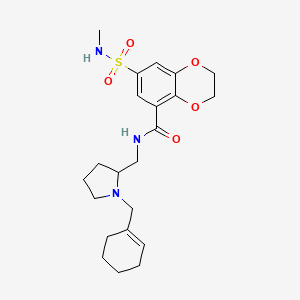

![4-(4-Aminobutanamido)-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B14345511.png)
